![molecular formula C22H21ClFN3OS B13856096 Tifluadom hydrochloride (R)-](/img/structure/B13856096.png)
Tifluadom hydrochloride (R)-
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Overview
Description
Tifluadom Hydrochloride is a benzodiazepine derivative with a unique activity profile. Unlike most benzodiazepines, it does not act on the GABA A receptor but is a selective agonist for the κ-opioid receptor. This compound exhibits potent analgesic and diuretic effects in animals and has sedative properties and stimulates appetite .
Preparation Methods
The synthesis of Tifluadom Hydrochloride involves several steps. The key synthetic route includes the formation of the benzodiazepine core, followed by the introduction of the thiophene-3-carboxamide group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
Chemical Reactions Analysis
Tifluadom Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
Tifluadom Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving κ-opioid receptors.
Biology: Researchers use it to study the effects of κ-opioid receptor agonists on biological systems.
Medicine: Its analgesic and diuretic properties make it a valuable tool in preclinical studies for pain management and fluid balance.
Industry: It is used in the development of new pharmaceuticals targeting κ-opioid receptors
Mechanism of Action
Tifluadom Hydrochloride exerts its effects by selectively binding to the κ-opioid receptor. This binding leads to the activation of intracellular signaling pathways that result in analgesic and diuretic effects. The molecular targets involved include the κ-opioid receptor and associated G-proteins, which mediate the downstream effects .
Comparison with Similar Compounds
Tifluadom Hydrochloride is unique among benzodiazepines due to its selective action on the κ-opioid receptor. Similar compounds include:
Lufuradom: Another κ-opioid receptor agonist with similar analgesic properties.
GYKI-52895: A benzodiazepine that acts as a dopamine reuptake inhibitor without GABAergic function.
GYKI-52,466: A benzodiazepine that functions as an AMPAkine and glutamate antagonist without GABAergic function.
Biological Activity
Tifluadom hydrochloride (R)- is a unique benzodiazepine derivative that exhibits significant biological activity, particularly as a selective agonist for the κ-opioid receptor. Unlike traditional benzodiazepines, it does not interact with the GABA A receptor, which sets it apart in pharmacological profiles. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Tifluadom Hydrochloride (R)-
Tifluadom hydrochloride (R)- has been studied for its potent analgesic , diuretic , and appetite-stimulating effects. Its selective action on the κ-opioid receptor allows for these effects without the typical sedative properties associated with other benzodiazepines. The compound's unique pharmacological profile has made it a valuable tool in both clinical and research settings.
The primary mechanism of action for Tifluadom involves its binding to the κ-opioid receptor, which activates intracellular signaling pathways leading to various physiological responses. This selective binding results in:
- Analgesia : Effective pain relief through modulation of nociceptive pathways.
- Diuresis : Increased urine production, beneficial in managing fluid balance.
- Appetite Stimulation : Enhanced food intake without affecting water consumption.
Comparative Analysis with Similar Compounds
To better understand Tifluadom's biological activity, a comparison with similar compounds is useful:
Compound | Receptor Activity | Analgesic Effect | Sedative Effect |
---|---|---|---|
Tifluadom | κ-opioid receptor agonist | High | Low |
Lufuradom | κ-opioid receptor agonist | Moderate | Moderate |
GYKI-52895 | Dopamine reuptake inhibitor | Low | Moderate |
1. Analgesic Properties
A study demonstrated that Tifluadom effectively increased pain thresholds in rodent models, showing a significant reduction in both thermal and mechanical nociceptive reflexes. The effective dose was found to be lower than that of morphine, indicating its potential as a safer analgesic alternative .
2. Appetite Stimulation
Research indicated that Tifluadom significantly increases food intake in rats compared to controls. It was noted that this effect was more potent than that observed with morphine or ketocyclazocine, suggesting its utility in treating conditions associated with appetite loss .
3. Stereoselectivity
Tifluadom exhibits stereoselectivity; the (+)-enantiomer is more effective than the (-)-enantiomer in antagonizing bombesin-induced grooming behavior in animal models. This property highlights the importance of molecular configuration in therapeutic efficacy .
Safety and Side Effects
While Tifluadom shows promise for various applications, it is important to note that κ-opioid agonists can produce adverse effects such as dysphoria and hallucinations. These side effects limit their use primarily to scientific research rather than clinical applications .
Properties
Molecular Formula |
C22H21ClFN3OS |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[[(2R)-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H20FN3OS.ClH/c1-26-16(13-25-22(27)15-10-11-28-14-15)12-24-21(17-6-2-4-8-19(17)23)18-7-3-5-9-20(18)26;/h2-11,14,16H,12-13H2,1H3,(H,25,27);1H/t16-;/m0./s1 |
InChI Key |
JFZSUQQSHDYRGA-NTISSMGPSA-N |
Isomeric SMILES |
CN1[C@@H](CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4.Cl |
Canonical SMILES |
CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4.Cl |
Origin of Product |
United States |
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